molecular formula C25H24ClFN2O2 B303867 4-(3-chlorophenyl)-N-(4-fluorophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide

4-(3-chlorophenyl)-N-(4-fluorophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide

Cat. No. B303867
M. Wt: 438.9 g/mol
InChI Key: WYVWOVOWASGNHA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(3-chlorophenyl)-N-(4-fluorophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound, also known as GSK-3 inhibitor, is a potent inhibitor of glycogen synthase kinase-3 (GSK-3), an enzyme that plays a crucial role in various cellular processes.

Mechanism of Action

The mechanism of action of 4-(3-chlorophenyl)-N-(4-fluorophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide involves the inhibition of 4-(3-chlorophenyl)-N-(4-fluorophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide, an enzyme that regulates various cellular processes, including glycogen metabolism, gene expression, and cell proliferation. Inhibition of 4-(3-chlorophenyl)-N-(4-fluorophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide leads to the activation of various signaling pathways, including the Wnt/β-catenin pathway, which plays a crucial role in cell proliferation and differentiation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-(3-chlorophenyl)-N-(4-fluorophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide are primarily related to its inhibition of 4-(3-chlorophenyl)-N-(4-fluorophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide. This inhibition leads to the activation of various signaling pathways, including the Wnt/β-catenin pathway, which plays a crucial role in cell proliferation and differentiation. Additionally, inhibition of 4-(3-chlorophenyl)-N-(4-fluorophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide has been shown to reduce inflammation and oxidative stress, leading to improved cellular function.

Advantages and Limitations for Lab Experiments

The advantages of using 4-(3-chlorophenyl)-N-(4-fluorophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide in lab experiments include its potent inhibition of 4-(3-chlorophenyl)-N-(4-fluorophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide, which allows for the study of various cellular processes. However, the limitations of using this compound include its potential toxicity and the need for further research to fully understand its mechanism of action.

Future Directions

There are several future directions for the study of 4-(3-chlorophenyl)-N-(4-fluorophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide. These include the development of more potent and selective 4-(3-chlorophenyl)-N-(4-fluorophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide inhibitors, the study of the compound's potential therapeutic applications in various diseases, and the investigation of its mechanism of action. Additionally, further research is needed to fully understand the potential toxicity of this compound and its effects on cellular function.

Synthesis Methods

The synthesis of 4-(3-chlorophenyl)-N-(4-fluorophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide involves several steps, including the condensation of 3-chloroaniline and 4-fluoroaniline to form the intermediate compound. The intermediate is then reacted with 5,6,7,8-tetrahydro-4H-isoxazolo[4,5-c]azepin-3-one to form the final product.

Scientific Research Applications

The 4-(3-chlorophenyl)-N-(4-fluorophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide inhibitor has been extensively studied for its potential therapeutic applications in various diseases, including Alzheimer's disease, bipolar disorder, diabetes, and cancer. In Alzheimer's disease, 4-(3-chlorophenyl)-N-(4-fluorophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide is known to play a crucial role in the formation of neurofibrillary tangles, a hallmark of the disease. Inhibition of 4-(3-chlorophenyl)-N-(4-fluorophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide has been shown to reduce the formation of these tangles, leading to improved cognitive function.

properties

Product Name

4-(3-chlorophenyl)-N-(4-fluorophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide

Molecular Formula

C25H24ClFN2O2

Molecular Weight

438.9 g/mol

IUPAC Name

4-(3-chlorophenyl)-N-(4-fluorophenyl)-2,7,7-trimethyl-5-oxo-1,4,6,8-tetrahydroquinoline-3-carboxamide

InChI

InChI=1S/C25H24ClFN2O2/c1-14-21(24(31)29-18-9-7-17(27)8-10-18)22(15-5-4-6-16(26)11-15)23-19(28-14)12-25(2,3)13-20(23)30/h4-11,22,28H,12-13H2,1-3H3,(H,29,31)

InChI Key

WYVWOVOWASGNHA-UHFFFAOYSA-N

SMILES

CC1=C(C(C2=C(N1)CC(CC2=O)(C)C)C3=CC(=CC=C3)Cl)C(=O)NC4=CC=C(C=C4)F

Canonical SMILES

CC1=C(C(C2=C(N1)CC(CC2=O)(C)C)C3=CC(=CC=C3)Cl)C(=O)NC4=CC=C(C=C4)F

Origin of Product

United States

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